molecular formula C11H9ClN2 B8711318 2-Chloro-4-(pyridin-3-yl)aniline

2-Chloro-4-(pyridin-3-yl)aniline

Cat. No. B8711318
M. Wt: 204.65 g/mol
InChI Key: MIZPVMDYXJFSQC-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

Prepared according to Method C (Preparation 85) using 4-bromo-2-chloroaniline and pyridin-3-ylboronic acid. Purified using Biotage silica gel column chromatography eluting with DCM/EtOH 99/1 to 97/3 and filtered on SCX-2 column to afford the title product as a yellow oil (93 mg, 94%). 1H NMR (500 MHz, CDCl3): δ 3.96 (br s, 2H), 6.87 (d, J=8.2 Hz, 1H), 7.32 (dd, J=8.2, 2.2 Hz, 1H), 7.35 (ddd, J=7.9, 4.8, 1.0 Hz, 1H), 7.51 (d, J=2.2 Hz, 1H), 7.80 (ddd, J=7.9, 2.3, 1.6 Hz, 1H), 8.54 (dd, J=4.8, 1.6 Hz, 1H), 8.79 (dd, J=2.3, 1.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12](B(O)O)[CH:11]=1>>[Cl:9][C:4]1[CH:3]=[C:2]([C:12]2[CH:11]=[N:10][CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
according to Method C (Preparation 85)
CUSTOM
Type
CUSTOM
Details
Purified
WASH
Type
WASH
Details
eluting with DCM/EtOH 99/1 to 97/3
FILTRATION
Type
FILTRATION
Details
filtered on SCX-2 column

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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